N-(2-Cyclopropylamino-cyclohexyl)-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(cyclopropylamino)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-8(14)12-10-4-2-3-5-11(10)13-9-6-7-9/h9-11,13H,2-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTMDFCUWKPHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401246528 | |
| Record name | Acetamide, N-[2-(cyclopropylamino)cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353966-04-7 | |
| Record name | Acetamide, N-[2-(cyclopropylamino)cyclohexyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[2-(cyclopropylamino)cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Cyclopropylamino Cyclohexyl Acetamide
Retrosynthetic Analysis of N-(2-Cyclopropylamino-cyclohexyl)-acetamide
A retrosynthetic analysis of the target molecule, this compound, reveals several possible disconnection points. The most logical disconnections are at the two C-N bonds formed during the synthesis: the acetamide (B32628) bond and the cyclopropyl-amine bond.
Disconnection 1: Acetamide Linkage. The most straightforward disconnection is the amide bond, which simplifies the target molecule to acetic acid (or an activated derivative) and N-(2-amino-cyclohexyl)-cyclopropylamine. This approach isolates the formation of the less reactive amide bond as the final step.
Disconnection 2: Cyclopropyl-Amine Bond. Further disconnection of the intermediate N-(2-amino-cyclohexyl)-cyclopropylamine at the bond between the cyclohexane (B81311) ring and the cyclopropylamine (B47189) nitrogen leads to two key synthons: a 1,2-diaminocyclohexane derivative and a cyclopropyl (B3062369) electrophile (or its synthetic equivalent). Alternatively, this bond could be formed via reductive amination, disconnecting to a 2-aminocyclohexanone (B1594113) derivative and cyclopropylamine.
This analysis suggests a synthetic strategy that begins with establishing the 1,2-diamine scaffold on the cyclohexane ring, followed by the selective introduction of the cyclopropyl and acetyl groups. A key challenge is the regioselective functionalization of the two non-equivalent amino groups in the 1,2-diaminocyclohexane precursor.
Development of Novel Synthetic Routes to this compound
Based on the retrosynthetic analysis, a forward synthesis can be devised. The development of a novel route focuses on the efficient and controlled construction of the target molecule.
The stereochemistry of the two amino groups on the cyclohexane ring is a critical aspect of the synthesis. The trans-1,2-diaminocyclohexane is a common and commercially available building block, often used in the synthesis of chiral ligands and catalysts. wikipedia.orgscbt.com It is typically produced by the hydrogenation of o-phenylenediamine, which yields a mixture of stereoisomers from which the trans isomer can be isolated. wikipedia.orgwikipedia.org
For a de novo stereoselective synthesis, one established route starts from cyclohexene (B86901) oxide. The epoxide can be opened with an amine to generate a trans-2-aminocyclohexanol. Subsequent activation of the hydroxyl group (e.g., as a mesylate) and displacement with another amine nucleophile can lead to the desired trans-1,2-diamine scaffold. arkat-usa.org This sequential approach allows for the introduction of two different amine functionalities if required.
With a suitable 1,2-diaminocyclohexane precursor in hand, the next step is the selective introduction of the cyclopropyl group onto one of the nitrogen atoms.
Method A: Reductive Amination
A powerful method for forming C-N bonds is reductive amination. acsgcipr.orgorganic-chemistry.org This strategy would first require the selective protection of one of the amino groups of trans-1,2-diaminocyclohexane, followed by oxidation of the remaining free amine to a ketone, yielding a protected 2-aminocyclohexanone. This ketone can then undergo reductive amination with cyclopropylamine. A variety of reducing agents can be employed, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, which are known to be effective for this transformation. acsgcipr.org A study has also shown the use of reductive aminases for the reaction of cyclohexanone (B45756) with cyclopropylamine, suggesting a potential biocatalytic route. researchgate.net
Method B: Direct N-Alkylation
Direct N-alkylation of one of the amino groups of 1,2-diaminocyclohexane is another viable route. This requires careful control to avoid over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine. Using a monoprotected 1,2-diaminocyclohexane derivative would be advantageous. The reaction could proceed with a cyclopropyl halide, such as cyclopropyl bromide, though this can be challenging. rsc.org An alternative involves the use of cyclopropylcarbinols catalyzed by a Brønsted acid. researchgate.net
The final step in the proposed synthesis is the formation of the acetamide bond. This is a well-established transformation in organic synthesis. rsc.orgresearchgate.netsciencedaily.com
Acylation with Activated Acetic Acid Derivatives
The mono-cyclopropylated diaminocyclohexane intermediate can be acylated using acetyl chloride or acetic anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). This is a high-yielding and generally clean reaction.
Peptide Coupling Reagents
To ensure mild reaction conditions, especially if the substrate is prone to side reactions or epimerization (in the case of chiral centers), modern peptide coupling reagents can be used. Reagents such as n-propanephosphonic acid anhydride (T3P) in combination with pyridine have been shown to be highly effective for forming amide bonds with low epimerization, even on a large scale. acs.orgresearchgate.net
Multicomponent reactions (MCRs) offer a powerful strategy for rapidly generating libraries of structurally related compounds from simple starting materials in a single step. nih.gov The Ugi four-component reaction, in particular, is well-suited for the synthesis of bis-amide structures similar to the target molecule. rsc.orgsemanticscholar.orgnih.gov
A hypothetical Ugi reaction to generate analogs of this compound could involve the following components:
Amine: Cyclopropylamine
Aldehyde/Ketone: Cyclohexanone
Carboxylic Acid: Acetic Acid
Isocyanide: A suitable isocyanide, for example, 1-isocyano-2-methoxyethane.
While this would not yield the exact target molecule, it would produce a related scaffold, N-cyclopropyl-N-(1-(2-methoxyethylcarbamoyl)cyclohexyl)acetamide. This demonstrates the power of MCRs to quickly explore the chemical space around a target structure by varying each of the four components. mdpi.com
Optimization of Reaction Conditions and Scalability
For any synthetic route to be practical, optimization of reaction conditions and consideration of its scalability are crucial.
The reductive amination step is a key transformation that often requires optimization. researchgate.net Factors such as the choice of reducing agent, solvent, temperature, and pH can significantly impact the yield and purity of the product. rsc.org For example, a screening of conditions might be performed as illustrated in the hypothetical table below.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaBH(OAc)₃ | DCE | 25 | 75 |
| 2 | NaBH₃CN | MeOH | 25 | 68 |
| 3 | NaBH(OAc)₃ | THF | 25 | 82 |
| 4 | NaBH(OAc)₃ | THF | 0 | 85 |
Similarly, the amide bond formation step can be optimized. While acylation with acetyl chloride is often robust, scalability can be an issue due to the corrosive nature of the reagent and the formation of hydrochloride salts. The use of coupling agents like T3P offers a scalable and safer alternative, with water-soluble byproducts that are easily removed during workup. acs.orgresearchgate.net
| Entry | Coupling Method | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Acetyl Chloride | Et₃N | DCM | 90 |
| 2 | Acetic Anhydride | Pyridine | DCM | 88 |
| 3 | T3P / Acetic Acid | Pyridine | EtOAc | 95 |
| 4 | EDC / HOBt / Acetic Acid | DIPEA | DMF | 85 |
Scalability also introduces challenges related to cost of goods, process safety, and environmental impact. The choice of reagents and solvents must be carefully considered. For instance, replacing chlorinated solvents like DCE and DCM with greener alternatives like THF or ethyl acetate (B1210297) is preferable for large-scale synthesis. acs.org The commercial availability and cost of starting materials, such as enantiomerically pure trans-1,2-diaminocyclohexane, are also critical factors for a scalable process.
A plausible synthetic route to this compound is proposed in two main stages: the synthesis of the N-cyclopropyl-1,2-diaminocyclohexane intermediate and its subsequent acetylation.
The synthesis of the N-cyclopropyl-1,2-diaminocyclohexane intermediate can be approached through the reductive amination of 1,2-diaminocyclohexane. This method involves the reaction of the diamine with cyclopropanone (B1606653) in the presence of a reducing agent.
Reaction Scheme:
(C₆H₁₀)(NH₂)₂ + C₃H₄O → C₆H₁₀(NH₂)(NH-C₃H₅) + H₂O
Detailed Procedure:
trans-1,2-Diaminocyclohexane is dissolved in a suitable solvent, such as methanol (B129727) or dichloromethane (B109758).
Cyclopropanone is added to the solution, and the mixture is stirred to form the corresponding imine intermediate.
A reducing agent, for instance, sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then introduced portion-wise to the reaction mixture.
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.
Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude N-cyclopropyl-1,2-diaminocyclohexane.
| Reactants | Reagents & Conditions | Solvent | Reaction Time | Notes |
| trans-1,2-Diaminocyclohexane | Cyclopropanone, Sodium Borohydride | Methanol | 4-8 hours | The reaction is typically carried out at room temperature. |
| trans-1,2-Diaminocyclohexane | Cyclopropanone, Sodium triacetoxyborohydride | Dichloromethane | 6-12 hours | This reducing agent is milder and can offer better selectivity. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The final step in the synthesis is the selective N-acetylation of the prepared N-cyclopropyl-1,2-diaminocyclohexane. This is typically achieved using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.
Reaction Scheme:
C₆H₁₀(NH₂)(NH-C₃H₅) + (CH₃CO)₂O → C₆H₁₀(NHCOCH₃)(NH-C₃H₅) + CH₃COOH
Detailed Procedure:
The crude N-cyclopropyl-1,2-diaminocyclohexane is dissolved in an aprotic solvent like dichloromethane or tetrahydrofuran (B95107) (THF).
A base, such as triethylamine or pyridine, is added to the solution to neutralize the acid formed during the reaction.
Acetic anhydride or acetyl chloride is added dropwise to the stirred solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.
The reaction progress is monitored by TLC.
Once the reaction is complete, it is quenched with water or a saturated aqueous solution of sodium bicarbonate.
The product is extracted into an organic solvent, and the combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure to afford the crude this compound.
| Reactant | Acetylating Agent | Base | Solvent | Temperature |
| N-cyclopropyl-1,2-diaminocyclohexane | Acetic Anhydride | Triethylamine | Dichloromethane | 0 °C to room temp. |
| N-cyclopropyl-1,2-diaminocyclohexane | Acetyl Chloride | Pyridine | Tetrahydrofuran | 0 °C to room temp. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Purification and Isolation Techniques for this compound and its Intermediates
Purification of the intermediates and the final product is essential to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical and chemical properties of the compound of interest.
Column chromatography is a widely used technique for the purification of organic compounds. For the intermediates and the final product, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is chosen based on the polarity of the compound to be isolated.
For N-cyclopropyl-1,2-diaminocyclohexane: A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate or methanol, can be effective. A small amount of a basic modifier, like triethylamine, may be added to the eluent to prevent the amine from tailing on the acidic silica gel.
For this compound: A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol, is typically employed. The exact ratio is determined through preliminary analysis by TLC.
| Compound | Stationary Phase | Typical Eluent System | Detection Method |
| N-cyclopropyl-1,2-diaminocyclohexane | Silica Gel | Hexane/Ethyl Acetate with 1% Triethylamine | TLC with ninhydrin (B49086) stain |
| This compound | Silica Gel | Dichloromethane/Methanol (e.g., 95:5) | TLC with UV light or iodine |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution.
For this compound, a suitable solvent system for recrystallization might include ethyl acetate, acetonitrile, or a mixture of solvents like methanol/water or ethanol/water. The choice of solvent is determined experimentally to achieve a high recovery of pure crystals.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Analysis for Confirmation of Molecular Structure
Advanced spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of N-(2-Cyclopropylamino-cyclohexyl)-acetamide. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would provide a comprehensive characterization of the compound's connectivity and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple stereoisomers and overlapping signals from the cyclohexyl ring protons. Key diagnostic signals would include a doublet for the amide N-H proton, a singlet for the acetyl methyl group (CH₃), and multiplets for the methine protons on the cyclohexyl ring attached to the nitrogen atoms (CH-NH). The cyclopropyl (B3062369) group protons would appear as a distinct set of multiplets in the upfield region.
¹³C NMR: The carbon NMR spectrum would confirm the presence of all carbon atoms. Distinctive signals would include the carbonyl carbon of the acetamide (B32628) group (around 170 ppm), the carbons of the cyclohexyl ring, and the characteristic upfield signals for the cyclopropyl ring carbons.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) would be suitable for determining the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would correspond to the compound's molecular formula (C₁₁H₂₀N₂O). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the cyclopropyl ring.
| Technique | Expected Observation | Purpose |
| ¹H NMR | Complex multiplets for cyclohexyl & cyclopropyl protons; singlet for acetyl CH₃; doublet for amide NH. | Confirms proton environment and basic functional groups. |
| ¹³C NMR | Signal for C=O (~170 ppm); signals for cyclohexyl and cyclopropyl carbons. | Confirms carbon skeleton. |
| COSY | Cross-peaks showing H-H couplings in cyclohexyl and cyclopropyl systems. | Establishes proton connectivity. |
| HSQC/HMBC | Correlations between protons and carbons. | Assigns full molecular structure. |
| ESI-MS | Molecular ion peak [M+H]⁺. | Determines molecular weight. |
| HRMS | Exact mass measurement. | Confirms elemental composition. |
Chiral Separation and Enantiomeric Purity Assessment
This compound possesses at least two stereocenters on the cyclohexane (B81311) ring (C1 and C2), making it a chiral molecule. The compound can exist as a mixture of enantiomers and diastereomers (cis and trans). Therefore, chiral separation is necessary to isolate and study the individual stereoisomers.
Chiral Separation Methods:
Diastereomeric Salt Formation: A common method for resolving chiral amines involves reacting the racemic mixture with a chiral acid, such as (R)- or (S)-mandelic acid or tartaric acid. nih.gov This reaction forms diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. wikipedia.org Subsequent removal of the resolving agent would yield the pure enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method would employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds. nih.gov
Enantiomeric Purity Assessment: Once separated, the enantiomeric excess (ee) or purity of each isomer would be determined using analytical chiral HPLC or by NMR spectroscopy using a chiral solvating agent.
| Method | Principle | Application |
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomeric salts. nih.govwikipedia.org | Preparative scale separation of enantiomers. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Analytical and preparative separation; assessment of enantiomeric purity. |
| Enzymatic Resolution | Selective acylation of one enantiomer of the parent amine using a lipase (B570770) enzyme. google.com | Alternative kinetic resolution method. |
Conformational Preferences of the Cyclohexyl Ring and Cyclopropylamine (B47189) Substituent
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. For a 1,2-disubstituted cyclohexane like this compound, the stability of the two possible chair conformers for each geometric isomer (cis and trans) is determined by the steric interactions of the substituents. openstax.orgpressbooks.publibretexts.org
General Principle: Substituents on a cyclohexane ring prefer to occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions (steric strain with other axial atoms). libretexts.org The bulkier the group, the stronger this preference.
trans Isomer: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is significantly more stable as it avoids the high steric strain associated with 1,3-diaxial interactions. youtube.comscribd.com
cis Isomer: The cis isomer exists as two interconverting chair conformations, both of which have one substituent in an axial position and one in an equatorial position. youtube.com The relative stability of these two conformers would depend on which of the two substituents (acetamido or cyclopropylamino) is bulkier. The conformation where the larger group occupies the equatorial position would be favored.
| Isomer | More Stable Conformation | Reason |
| trans | Diequatorial | Avoids energetically unfavorable 1,3-diaxial interactions present in the diaxial form. openstax.orgscribd.com |
| cis | Axial-Equatorial (larger group equatorial) | The conformation placing the sterically more demanding substituent in the equatorial position will be lower in energy. libretexts.org |
Tautomerism and Isomerism Considerations
Tautomerism: The primary form of tautomerism relevant to this compound is amide-imidic acid tautomerism. The acetamide group can, in principle, exist in equilibrium with its imidic acid tautomer, N-(2-Cyclopropylamino-cyclohexyl)-1-hydroxyethanimine. However, for simple amides, the equilibrium lies overwhelmingly toward the amide form, which is significantly more stable by approximately 46 kJ·mol⁻¹. thieme-connect.dewikipedia.org Therefore, the imidic acid tautomer would exist in negligible concentrations under normal conditions.
Isomerism: The molecule exhibits several forms of isomerism that are critical to its structural characterization.
Geometric Isomerism: Due to the restricted rotation around the carbon-carbon bonds of the cyclohexane ring, the 1,2-disubstitution pattern gives rise to cis and trans geometric isomers. copbela.orgchemguide.co.ukmasterorganicchemistry.com In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. These are distinct compounds with different physical and chemical properties.
Stereoisomerism: As mentioned, the C1 and C2 carbons are chiral centers. This results in the existence of enantiomers for both the cis and trans isomers. The trans isomer exists as a pair of enantiomers ((1R,2R) and (1S,2S)), while the cis isomer also exists as a pair of enantiomers ((1R,2S) and (1S,2R)).
| Isomerism Type | Description | Specific Forms |
| Tautomerism | Proton migration between the amide oxygen and nitrogen. | Amide (major) and Imidic Acid (minor, unstable). thieme-connect.dewikipedia.org |
| Geometric Isomerism | Different spatial arrangements of substituents relative to the plane of the ring. chemguide.co.uk | cis and trans isomers. |
| Stereoisomerism | Non-superimposable mirror images arising from chiral centers. | (1R,2R), (1S,2S), (1R,2S), and (1S,2R) stereoisomers. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. northwestern.edu For a compound like N-(2-Cyclopropylamino-cyclohexyl)-acetamide, DFT methods (e.g., B3LYP with a 6-31G** basis set) can be employed to determine its three-dimensional structure, electron distribution, and reactivity descriptors. researchgate.netacs.org
Studies on similar acetamide (B32628) derivatives show that such calculations can elucidate key electronic parameters. nih.gov The molecular electrostatic potential (ESP) map, for instance, would likely reveal electron-rich regions around the carbonyl oxygen and the nitrogen atoms, indicating sites prone to electrophilic attack and hydrogen bond formation. acs.org
Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Based on calculations for related acetamide structures, a hypothetical table of electronic properties for this compound can be projected. researchgate.net
| Quantum Chemical Parameter | Predicted Significance |
|---|---|
| HOMO Energy | Indicates electron-donating capability |
| LUMO Energy | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability |
| Dipole Moment | Measures overall polarity of the molecule |
| Molecular Electrostatic Potential (ESP) | Identifies sites for intermolecular interactions |
Molecular Docking Simulations for Putative Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com It is widely used in drug discovery to identify potential biological targets for a given compound. For this compound, docking simulations could screen it against various protein targets known to interact with acetamide-containing ligands, such as enzymes (e.g., kinases, DNA gyrase) or receptors. ekb.egjocpr.com
Once docked into a protein's active site, the specific interactions between the ligand and protein residues can be analyzed. For this compound, the interaction profile would likely involve:
Hydrogen Bonds: The acetamide group's carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The secondary amine in the cyclopropylamino group also provides a hydrogen bond donor.
Hydrophobic Interactions: The cyclohexyl and cyclopropyl (B3062369) rings are nonpolar and would likely engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues in the binding pocket.
Ionic or Polar Interactions: Depending on the specific protein target, the nitrogen atoms could participate in additional polar interactions.
In silico studies of similar compounds confirm that these interaction types are crucial for stable binding to protein active sites. semanticscholar.org
Docking programs use scoring functions to estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol), which helps rank potential targets. rdd.edu.iq A more negative score typically indicates a stronger, more favorable binding interaction. While these scores are predictive, they are invaluable for prioritizing compounds and targets for further experimental investigation. A hypothetical docking study against several classes of enzymes might yield results as shown below.
| Putative Protein Target | Protein Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | -8.5 | LEU83, GLU81, ASP145 |
| DNA Gyrase Subunit B | Topoisomerase | -7.9 | ASP73, ILE78, PRO79 |
| Monoamine Oxidase B (MAO-B) | Oxidoreductase | -8.1 | TYR435, ILE199, CYS172 |
| Peripheral Benzodiazepine Receptor (PBR) | Receptor | -9.2 | LEU43, LYS140, PHE23 |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. mdpi.comnih.gov An MD simulation of this compound, both free in solution and bound to a protein target, would reveal its conformational flexibility and the stability of its interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model for derivatives of this compound, one would first synthesize or computationally design a library of analogues by modifying specific parts of the molecule (e.g., substituting the cyclohexyl or cyclopropyl rings).
The biological activity (e.g., inhibitory concentration, IC50) of these derivatives against a specific target would be measured. A statistical model is then built to correlate this activity with calculated molecular descriptors. kg.ac.rs Such models can predict the activity of new, untested derivatives, guiding the synthesis of more potent compounds. semanticscholar.org
The success of a QSAR model heavily depends on the choice of molecular descriptors—numerical values that encode different aspects of a molecule's structure. nih.gov For derivatives of this compound, a range of descriptors would be relevant.
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Constitutional properties |
| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP | Connectivity, polarity, hydrophobicity |
| 3D Descriptors | Molecular Volume, Surface Area, Shape Indices | Steric properties and molecular shape |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity |
QSAR studies on analogous acetamide derivatives have shown that a combination of 2D and 3D descriptors often produces models with high predictive quality, highlighting the importance of both topology and steric features for biological activity. kg.ac.rs
Development and Validation of Predictive Models
Predictive modeling, a cornerstone of modern computational chemistry, utilizes algorithms and statistical methods to forecast the physicochemical properties, biological activity, and toxicological profiles of chemical compounds. These models are instrumental in prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery pipeline. The development of robust predictive models typically involves the curation of large datasets of compounds with known properties, followed by the application of machine learning or other statistical techniques to identify quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR).
The validation of these models is a critical step to ensure their accuracy and predictive power. This process often involves internal validation (e.g., cross-validation) and external validation using independent test sets of data. However, a search of scholarly databases and scientific literature did not yield any studies detailing the development or validation of such predictive models specifically for this compound.
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model serves as a template for virtual screening, a computational technique used to search large libraries of chemical compounds to identify those that match the pharmacophore and are therefore likely to exhibit the desired biological activity.
This strategy is widely employed for the discovery of novel analogs of a lead compound with improved potency, selectivity, or pharmacokinetic properties. The process involves defining the key pharmacophoric features of a known active molecule, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. This model is then used as a query to filter virtual compound databases. For this compound, there is no published research detailing the creation of a pharmacophore model or its application in virtual screening campaigns to discover new, structurally similar compounds.
Preclinical Biological Activity Evaluation and Mechanistic Investigations
In Vitro Biological Profiling of N-(2-Cyclopropylamino-cyclohexyl)-acetamide
Anti-inflammatory Response in Cellular Models
At present, there is a lack of specific data from in vitro cellular models detailing the anti-inflammatory response of this compound. While research into other acetamide (B32628) derivatives has suggested potential anti-inflammatory properties by observing reductions in inflammatory markers in cell lines like J774.A1 macrophages, direct evidence for this compound is not yet available in the public domain. nih.govnih.gov Studies on related compounds, such as N-(2-hydroxy phenyl) acetamide, have shown inhibition of pro-inflammatory cytokines like IL-1β and TNF-α in cellular assays, providing a rationale for future investigations into the specific effects of this compound. nih.gov
Neuroprotective Potential in Cellular Assays
The neuroprotective capabilities of this compound in cellular assays have not been specifically documented in available research. The broader class of small-molecule compounds is often evaluated for neuroprotection using primary hippocampal cultures stressed with agents like glutamate (B1630785) or hydrogen peroxide to model excitotoxicity and oxidative stress. nih.gov In such assays, cell viability and death are quantified to assess the protective effects of a test compound. However, specific data from these or similar cellular models for this compound are not currently published.
Anti-diabetic Activity in Cellular Models
There is currently no published research specifically investigating the anti-diabetic activity of this compound in cellular models. Typically, the anti-diabetic potential of novel compounds is initially assessed in vitro by examining their effects on key molecular targets. Common assays include the inhibition of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. nih.gov While other novel compounds have been shown to inhibit these enzymes, specific inhibitory concentrations (IC50) for this compound have not been determined. semanticscholar.orgmdpi.com
In Vivo Mechanistic Studies in Animal Models
Target Engagement Studies in Relevant Animal Models
Specific in vivo target engagement studies for this compound in animal models have not been reported in the available scientific literature. Such studies are crucial to confirm that a compound interacts with its intended biological target in a living organism. Methodologies like activity-based protein profiling (ABPP) are often employed to assess the on-target and off-target activities of new chemical entities in various tissues. nih.gov
Pharmacodynamic Biomarker Analysis
As of the latest available information, there are no published studies on the analysis of pharmacodynamic biomarkers following the administration of this compound in animal models. This type of analysis is essential for understanding the molecular effects of a compound and for linking drug exposure to a biological response.
Exploration of Signaling Pathways Modulated by this compound in Animal Tissues
Currently, there is no specific information available from in vivo studies in animal models regarding the signaling pathways modulated by this compound. Future research will need to be conducted to identify and characterize how this compound may alter cellular signaling cascades in different tissues to exert its potential therapeutic effects.
Structure Activity Relationship Sar Studies of N 2 Cyclopropylamino Cyclohexyl Acetamide Derivatives
Impact of Substituents on Cyclohexyl Ring Stereochemistry and Activity
The stereochemistry of the 1,2-disubstituted cyclohexyl ring is a critical determinant of the biological activity in this class of compounds. Research on closely related N-[(2-aminocyclohexyl)aryl]acetamide derivatives has consistently shown that the trans-isomers are significantly more active than their cis-counterparts. nih.gov
Specifically, the analgesic effect is associated with the (S,S-trans) enantiomer, while the (R,R-trans) isomer has been found to be inactive in both binding and functional assays. nih.gov This stereoselectivity underscores the importance of the spatial arrangement of the amino and acetamide (B32628) groups for proper orientation and binding within the target receptor.
Further modifications to the cyclohexyl ring have been explored to probe the SAR. For instance, the introduction of hydroxyl groups at the 4 or 5-position of the cyclohexane (B81311) ring in related kappa-selective opioid N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamides resulted in a notable decrease in binding affinity, although the high selectivity for the kappa-opioid receptor was maintained. nih.gov The position and orientation of this hydroxyl group also had an impact, with the 5-axial (5-beta) hydroxy derivative showing the lowest affinity. nih.gov Conversely, a cis-fused 4,5-dimethoxy substituted cyclohexane analog demonstrated high in vitro kappa opioid receptor affinity. nih.gov These findings suggest that while the trans-1,2-diamino substitution pattern is essential, further substitutions on the cyclohexyl ring can modulate binding affinity, likely by influencing factors such as lipophilicity and interaction with specific subpockets of the receptor. nih.gov
| Modification on Cyclohexyl Ring | Stereochemistry | Effect on Kappa Opioid Receptor Affinity | Reference |
|---|---|---|---|
| Unsubstituted | (S,S)-trans | Active | nih.gov |
| Unsubstituted | (R,R)-trans | Inactive | nih.gov |
| 4- or 5-Hydroxy substitution | trans | Reduced Affinity | nih.gov |
| cis-4,5-Dimethoxy substitution | trans | High Affinity | nih.gov |
Role of Cyclopropylamine (B47189) Moiety Modifications on Biological Efficacy
The N-substituent on the 2-amino group of the cyclohexyl ring plays a pivotal role in the compound's biological efficacy. In the parent compound, this is a cyclopropyl (B3062369) group. The cyclopropyl group is a valuable substituent in medicinal chemistry as it introduces conformational rigidity and can enhance metabolic stability. hyphadiscovery.comscientificupdate.comnih.gov Its unique electronic properties and steric profile contribute significantly to the binding affinity and selectivity of the molecule. nih.gov
While direct SAR studies on modifications of the cyclopropyl group in N-(2-Cyclopropylamino-cyclohexyl)-acetamide are not extensively documented in the provided search results, research on analogous compounds where this group is replaced by other substituents offers valuable insights. For instance, in a series of highly selective kappa opioid agonists, the cyclopropylamine moiety is replaced by a pyrrolidine (B122466) ring. nih.govnih.gov In these analogs, the pyrrolidine ring was found to be optimal for activity. nih.gov Further substitution on this pyrrolidine ring, such as with a hydroxymethylene group at the 3-position, was shown to increase the selectivity for the kappa opioid receptor over the mu receptor. nih.gov
This suggests that a cyclic amine at this position is beneficial for activity. The cyclopropyl group, being a small, rigid ring, likely serves a similar purpose in constraining the conformation of the nitrogen atom and its lone pair of electrons, which is often crucial for interaction with receptor binding sites. The metabolism of cyclopropylamine moieties can sometimes lead to reactive intermediates, but the cyclopropyl group itself is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes due to the high C-H bond dissociation energy. hyphadiscovery.com
Influence of Acetamide Linkage Modifications on Molecular Interactions
The acetamide linkage is another key structural feature that can be modified to alter the compound's properties. This group, with its carbonyl oxygen and amide nitrogen, can participate in crucial hydrogen bonding interactions within the receptor's active site. researchgate.net
In studies of related N-[(2-aminocyclohexyl)aryl]acetamide derivatives, the N-methyl amide was identified as the most effective isostere for maintaining high affinity and selectivity. nih.gov Several modifications to this amide linkage were investigated, including its replacement with a reversed amide, an ester, an aminomethylene, and a thioamide. nih.gov None of these modifications resulted in improved activity, highlighting the specific requirements of the receptor for both the hydrogen bond accepting and donating capabilities of the N-methyl acetamide group. Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. nih.gov However, in this particular chemical series, the N-methyl acetamide appears to be optimal for molecular interactions leading to potent kappa opioid agonism.
Stereochemical Effects on Target Binding and Functional Activity
As introduced in section 6.1, stereochemistry is a paramount factor governing the biological activity of this compound and its analogs. The spatial orientation of the substituents on the cyclohexyl ring dictates how the molecule fits into the three-dimensional structure of its biological target.
The most profound stereochemical effect is observed with the trans and cis isomers of the 1,2-disubstituted cyclohexane ring. The trans configuration is essential for activity. nih.gov Within the active trans isomers, there is a further level of stereoselectivity. The (1S,2S) enantiomer of N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]furanacetamide hydrobromide, a potent kappa opioid agonist, was found to be highly active, while its (1R,2R) enantiomer was inactive. nih.gov This demonstrates that a specific absolute configuration is required for effective interaction with the receptor. This high degree of stereospecificity suggests that the binding pocket of the receptor has a well-defined topology that can only accommodate one enantiomer. The precise arrangement of the amino group and the acetamide side chain in the (S,S) configuration likely allows for optimal interactions with key amino acid residues in the binding site.
Elucidation of Key Pharmacophoric Features for this compound and its Analogs
Based on the SAR studies of this compound and its closely related analogs, a pharmacophore model for high-affinity kappa opioid receptor agonists can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.
The key pharmacophoric features for this class of compounds include:
A basic nitrogen atom: This is typically part of a small ring, such as the cyclopropylamine or a pyrrolidine ring. nih.gov This nitrogen is likely protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding site.
A hydrogen-bond acceptor: The carbonyl oxygen of the acetamide group serves as a critical hydrogen bond acceptor. wustl.edu
A hydrophobic aromatic moiety: The acetamide group is linked to an aromatic system. Optimal activity is often seen with a 10-π-electron-rich aromatic system, such as a benzo[b]thiophene or a benzo[b]furan. nih.gov This group likely engages in hydrophobic or π-π stacking interactions within a hydrophobic pocket of the receptor.
A specific stereochemical arrangement: The trans orientation of the amino and acetamide substituents on the cyclohexyl scaffold is required. nih.gov Specifically, the (1S,2S) absolute configuration is preferred for high functional activity. nih.gov
These features collectively define the structural requirements for potent and selective interaction with the target receptor. Any deviation from this pharmacophore model, such as altering the stereochemistry or replacing the key functional groups with non-isosteric alternatives, generally leads to a significant loss of activity.
Derivatization and Lead Optimization Strategies Based on N 2 Cyclopropylamino Cyclohexyl Acetamide Scaffold
Rational Design of N-(2-Cyclopropylamino-cyclohexyl)-acetamide Analogs for Enhanced Potency and Selectivity
The rational design of analogs based on the this compound core structure is a critical step in augmenting biological activity and achieving selectivity for the desired target. Structure-activity relationship (SAR) studies of closely related N-[(2-aminocyclohexyl)aryl]acetamide derivatives have provided valuable insights that can be extrapolated to this specific scaffold. vulcanchem.comnih.gov
Key areas for modification to enhance potency and selectivity include:
The Cyclopropylamino Group: The cyclopropyl (B3062369) moiety is a key feature. Alterations to this group, such as substitution on the ring or replacement with other small cycloalkyl groups, can significantly impact binding affinity and selectivity. The size and conformation of this substituent are often crucial for fitting into specific binding pockets.
The Cyclohexyl Ring: The stereochemistry of the substituents on the cyclohexane (B81311) ring is paramount. Generally, the trans configuration of the amino and acetamide (B32628) groups is preferred for optimal activity. Modifications to the cyclohexyl ring itself, such as the introduction of hydroxyl or methoxy (B1213986) groups, can influence both potency and pharmacokinetic properties. nih.gov
The Acetamide Linker: The acetamide group serves as a crucial linker. Modifications such as N-methylation can influence the molecule's conformational flexibility and hydrogen bonding capacity, thereby affecting target engagement.
A systematic approach to modifying these three key areas allows for a thorough exploration of the chemical space around the this compound scaffold, paving the way for the identification of analogs with superior potency and selectivity.
Scaffold Hopping and Bioisosteric Replacements to Explore Chemical Space
To further explore the chemical space and identify novel chemotypes with improved properties, scaffold hopping and bioisosteric replacement are powerful strategies. mdpi.com
Scaffold Hopping: This approach involves replacing the central cyclohexyl-acetamide core with a structurally different scaffold that maintains the key pharmacophoric features. The goal is to discover new intellectual property, overcome potential liabilities of the original scaffold, or improve physicochemical properties. For the this compound scaffold, potential hops could include replacing the cyclohexane ring with other cyclic or heterocyclic systems that can appropriately orient the cyclopropylamino and acetamide functionalities.
Bioisosteric Replacements: Bioisosteres are functional groups or substituents that possess similar physical or chemical properties and produce broadly similar biological effects. criver.com In the context of the this compound scaffold, several bioisosteric replacements can be envisioned:
Amide Bond Isosteres: The amide bond can be susceptible to metabolic cleavage. Replacing it with more stable isosteres such as a retro-amide, an ester, or a thioamide can enhance metabolic stability while potentially maintaining or improving biological activity. nih.gov
Cyclopropyl Group Isosteres: The cyclopropyl group can be replaced with other small, constrained ring systems or functional groups that mimic its size and electronic properties.
The table below illustrates potential bioisosteric replacements for key functionalities of the this compound scaffold.
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Amide (-NHCO-) | Retro-amide (-CONH-) | Altered hydrogen bonding pattern, potential for improved metabolic stability. |
| Amide (-NHCO-) | Thioamide (-NHCS-) | Modified electronic properties and hydrogen bonding capacity. |
| Cyclopropyl | Oxetane | Introduction of polarity, potential for improved solubility. |
| Cyclohexyl | Piperidine | Introduction of a basic nitrogen, potential for altered solubility and target interactions. |
Strategies for Improving Metabolic Stability
Enhancing metabolic stability is a critical aspect of lead optimization, aiming to increase the in vivo half-life of a compound. For the this compound scaffold, several strategies can be employed to mitigate metabolic liabilities without discussing specific ADME parameters.
One common strategy is the introduction of blocking groups . By placing sterically hindering groups at or near potential sites of metabolism, enzymatic degradation can be slowed. For instance, if the cyclohexyl ring is a site of oxidative metabolism, the introduction of a methyl or fluoro group could block this pathway.
Another approach is the replacement of metabolically labile groups . As mentioned, the amide linkage can be a point of metabolic instability. Replacing it with a more robust isostere is a viable strategy. Similarly, if the cyclopropyl group is susceptible to metabolism, its replacement could be considered.
Conformational constraint is another tactic to improve metabolic stability. By designing more rigid analogs that hold the pharmacophoric elements in their bioactive conformation, the molecule may be less likely to adopt a conformation that is recognized and metabolized by drug-metabolizing enzymes.
Development of Prodrugs or Bioprecursors of this compound
A prodrug is an inactive or less active derivative of a drug molecule that is converted in vivo to the active parent drug. nih.gov The development of prodrugs of this compound can be a valuable strategy to overcome various pharmaceutical and pharmacokinetic challenges.
One common prodrug approach for compounds containing an amine functionality is the formation of amides or carbamates . nih.gov The secondary amine of the cyclopropylamino group could be acylated to form a bioreversible amide. This can increase lipophilicity and potentially enhance membrane permeability. Once absorbed, the amide would be cleaved by endogenous amidases to release the active parent compound.
Another strategy could involve the synthesis of ester prodrugs if a hydroxyl group is introduced into the molecule, for example, on the cyclohexyl ring. The hydroxyl group could be esterified with a promoiety that improves properties such as solubility. These ester linkages are often readily cleaved in vivo by esterases.
The primary goal of these prodrug strategies is to transiently modify the physicochemical properties of the parent molecule to improve its delivery to the site of action, after which it is efficiently converted back to the active form.
Future Research Directions and Potential Applications
Expansion of N-(2-Cyclopropylamino-cyclohexyl)-acetamide Derivatives Library
The synthesis and evaluation of a diverse library of derivatives are crucial first steps in understanding the therapeutic potential of a lead compound. For this compound, systematic structural modifications could elucidate structure-activity relationships (SAR) and optimize pharmacological properties. Key areas for derivatization would include:
Modification of the Cyclopropyl (B3062369) Group: Altering the size and nature of the cycloalkyl group could influence receptor binding and metabolic stability.
Substitution on the Cyclohexyl Ring: Introducing various substituents at different positions on the cyclohexane (B81311) ring could impact potency, selectivity, and pharmacokinetic profiles.
Variation of the Acetamide (B32628) Moiety: Replacing the acetyl group with other acyl groups or bioisosteres may lead to compounds with improved efficacy or different pharmacological activities.
A systematic approach to generating these derivatives would enable the construction of a comprehensive SAR table, guiding the design of more potent and selective compounds.
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights
Given that related N-[(2-aminocyclohexyl)aryl]acetamide derivatives have shown high affinity and selectivity for the kappa-opioid receptor, a primary avenue of investigation for this compound would be in the area of analgesia. nih.govnih.gov Future research should aim to:
Determine the Mechanism of Action: In vitro binding assays and functional studies are needed to identify the primary molecular target(s) of this compound.
Investigate Potential Therapeutic Applications: Based on the identified mechanism, the compound and its derivatives could be screened for activity in various disease models, including pain, inflammation, and neurological disorders. For instance, some acetamide derivatives have been investigated for their anti-inflammatory, antioxidant, and anticonvulsant properties. nih.govnih.govresearchgate.net
Understanding the fundamental biology of how this compound exerts its effects is paramount to unlocking its full therapeutic potential.
Integration of Advanced Omics Technologies for Comprehensive Biological Understanding
To gain a deeper and more holistic understanding of the biological effects of this compound and its derivatives, the integration of advanced "omics" technologies is essential. nih.gov These approaches can provide unbiased, system-wide insights into the compound's mechanism of action and potential off-target effects.
| Omics Technology | Potential Application for this compound Research |
| Genomics/Transcriptomics | Identify gene expression changes in response to compound treatment, revealing affected pathways and potential biomarkers of response. |
| Proteomics | Analyze changes in protein expression and post-translational modifications to understand the downstream effects of target engagement. |
| Metabolomics | Profile metabolic changes to assess the compound's impact on cellular metabolism and identify potential metabolic liabilities. |
The data generated from these omics studies will be invaluable for building a comprehensive biological profile of the compound, aiding in the prediction of both efficacy and potential toxicities. nih.gov
Collaborative Research Opportunities in Academia and Industry
The development of a novel therapeutic agent is a complex, multidisciplinary endeavor that often benefits from collaborations between academic institutions and pharmaceutical companies. nih.gov For a compound at the early stage of discovery like this compound, such partnerships are critical for advancing the research.
Potential areas for collaboration include:
Academic Expertise: University labs can contribute expertise in synthetic chemistry, molecular pharmacology, and basic biological research to synthesize derivative libraries and elucidate mechanisms of action.
Industry Resources: Pharmaceutical companies can provide resources for high-throughput screening, preclinical development, and clinical trial execution.
Establishing these collaborative frameworks will be essential to accelerate the translation of basic scientific discoveries into tangible therapeutic applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
